

Dephostatin: A Technical Guide to a Potent Protein Tyrosine Phosphatase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Dephostatin**, a naturally derived inhibitor of protein tyrosine phosphatases (PTPs). It details its chemical properties, mechanism of action, effects on critical cellular signaling pathways, and established experimental protocols for its study.

Introduction to Dephostatin

Dephostatin is a novel protein tyrosine phosphatase inhibitor originally isolated from the culture broth of Streptomyces sp.[1][2] Its structure was identified as 2-(N-methyl-N-nitroso)hydroquinone.[1] Protein tyrosine phosphatases are a crucial group of enzymes that, in opposition to protein tyrosine kinases, regulate the phosphorylation state of tyrosine residues on proteins.[3] This dynamic balance is fundamental to a vast array of cellular processes, including growth, differentiation, metabolism, and immune responses.[3] The dysregulation of PTP activity is implicated in numerous diseases, making PTP inhibitors like **Dephostatin** valuable tools for research and potential therapeutic agents.[3][4] **Dephostatin** exhibits competitive inhibition against its target PTPs and has been shown to impede the growth of certain cancer cell lines.[2][5]

Chemical Properties and Structure

Dephostatin and its analogs have been synthesized and studied to understand their structure-activity relationships. The core structure's nitroso and phenolic hydroxyl groups are essential

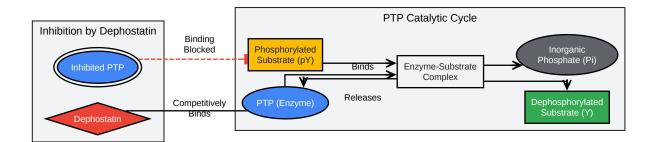


for its inhibitory function.[6]

Property	Data	Reference	
Chemical Name	2-(N-methyl-N- nitroso)hydroquinone	[1]	
Molecular Formula	C7H8N2O3	[7]	
Molecular Weight	168.15 g/mol	[7]	
Source	Streptomyces sp. MJ742-NF5	[1][2]	
Analogs	Et-3,4-dephostatin (a more stable analog)	[8]	

Mechanism of Action

Dephostatin functions as a competitive inhibitor of protein tyrosine phosphatases.[2][5] This mode of inhibition means that **Dephostatin** binds to the active site of the PTP enzyme, thereby preventing the binding and dephosphorylation of its natural substrates. The inhibitory activity is critically dependent on the presence of both a nitroso group and phenolic hydroxyl groups within its structure.[6]



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Mechanism of **Dephostatin**'s competitive inhibition of PTPs.



Quantitative Inhibitory Activity

Dephostatin and its derivatives have been evaluated against several PTPs. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Compound	Target PTP	IC50 Value (μM)	Reference
Dephostatin	PTP from human neoplastic T-cell line (Jurkat)	7.7	[2][5]
Et-3,4-dephostatin	PTP-1B	(Selective inhibitor)	[8]
Et-3,4-dephostatin	SHPTP-1 (SHP-1)	(Selective inhibitor)	[8]
Et-3,4-dephostatin	CD45	(Not effectively inhibited)	[8]
Et-3,4-dephostatin	Leukocyte common antigen-related phosphatase	(Not effectively inhibited)	[8]

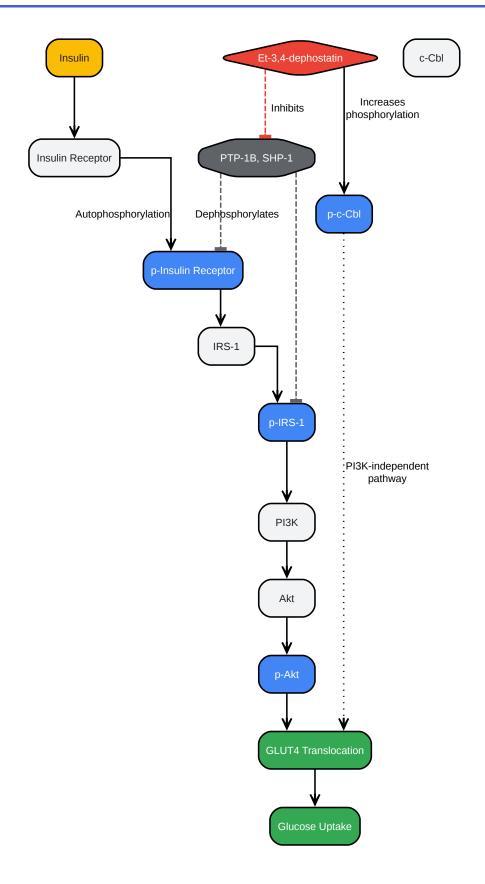
Impact on Cellular Signaling Pathways

By inhibiting PTPs, **Dephostatin** can significantly modulate key signaling cascades that are dependent on tyrosine phosphorylation.

Insulin Signaling Pathway

The stable analog, Et-3,4-**dephostatin**, has been shown to potentiate insulin-related signal transduction.[8] It achieves this by increasing the tyrosine phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1).[8] This enhancement of the insulin signal leads to increased glucose uptake.[8] Interestingly, while insulin-induced glucose uptake is completely dependent on phosphatidylinositol 3-kinase (PI3K), the uptake induced by Et-3,4-**dephostatin** is only partially inhibited by PI3K inhibitors, suggesting the involvement of a PI3K-independent pathway that involves the protein c-Cbl.[8]





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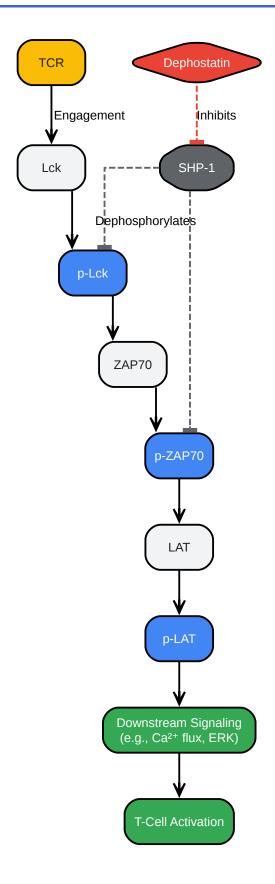
Dephostatin potentiates insulin signaling via PTP inhibition.



T-Cell Receptor (TCR) Signaling

Protein tyrosine phosphatases, particularly SHP-1 and SHP-2, are critical negative regulators of T-cell activation.[9][10] They dephosphorylate key components of the TCR signaling cascade, raising the threshold for T-cell activation. By inhibiting SHP-1, the activation threshold of T-cells can be lowered.[10] This is significant in cancer immunotherapy, as it can expand the repertoire of T-cells, including those with lower affinity for tumor antigens, that can respond to immune checkpoint blockade, leading to enhanced tumor control.[10]





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